REACTION_SMILES
|
[CH3:16][O:17][CH2:18][CH2:19][NH2:20].[CH3:21][CH2:22][OH:23].[Cl:1][c:2]1[n:3][c:4](-[c:9]2[cH:10][cH:11][c:12]([CH3:15])[cH:13][cH:14]2)[n:5][c:6]([Cl:8])[cH:7]1>>[c:2]1([NH:20][CH2:19][CH2:18][O:17][CH3:16])[n:3][c:4](-[c:9]2[cH:10][cH:11][c:12]([CH3:15])[cH:13][cH:14]2)[n:5][c:6]([Cl:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-c2nc(Cl)cc(Cl)n2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COCCNc1cc(Cl)nc(-c2ccc(C)cc2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |